molecular formula C15H12N2O2S B1680355 Ryuvidine CAS No. 265312-55-8

Ryuvidine

Cat. No. B1680355
CAS RN: 265312-55-8
M. Wt: 284.3 g/mol
InChI Key: HFPLHASLIOXVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ryuvidine is an inhibitor of KMT5A / SETD8 / Pr-SET7 that blocks H4K20 monomethylation . It is also known by alternative names such as 2-Methyl-5-[(4-methylphenyl)amino]-4,7-benzothiazoledione, Cdk4 Inhibitor III, and Cyclic-dependent Kinase 4 Inhibitor III . It has been found to be cytotoxic towards a number of human cancer cell lines .


Molecular Structure Analysis

This compound has a molecular formula of C15H12N2O2S and a molecular weight of 284.3 g/mol . Its IUPAC name is 2-methyl-5-(4-methylanilino)-1,3-benzothiazole-4,7-dione .


Chemical Reactions Analysis

This compound has been found to inhibit not only KDM5A but also recombinant KDM5B and C . It has been shown to repress H3K4me3 demethylation .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 284.3 g/mol . Its exact mass is 284.06194880 g/mol . It has a XLogP3-AA value of 3.7, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors .

Scientific Research Applications

KDM5A Inhibition and Cancer Therapeutics

Ryuvidine has been identified as a potent inhibitor of KDM5A, a member of the KDM5 family involved in human cancers by demethylating H3K4me3. Research demonstrates that this compound effectively repressed H3K4me3 demethylation in KDM5A-overexpressing cells, indicating its potential as a lead compound for KDM5 targeted therapeutics. The study shows that this compound not only inhibited the growth of gefitinib-tolerant human small-cell lung cancer PC9 cells but also prevented their generation, suggesting its significant role in cancer therapeutics (Mitsui et al., 2019).

DNA Damage Response Induction

Another critical application of this compound in scientific research is its role in modulating MCM2 phosphorylation, a biomarker of CDC7 cellular activity essential for DNA replication. Screening a library of approved drugs and kinase inhibitors identified this compound as a compound that affects cellular CDC7 activity. Specifically, it was found to cause a reduction in phosphorylated MCM2 levels, a blockade of DNA synthesis, and an ATM-dependent checkpoint response, indicating its effect in causing DNA damage. This study highlights this compound's potential in the field of cancer research by exploring its cytotoxic effects through DNA damage induction (Fitzgerald et al., 2014).

Mechanism of Action

Target of Action

Ryuvidine, also known as Cdk4 Inhibitor III, was originally reported as a selective inhibitor of Cyclin-dependent kinase 4 (CDK4) . CDK4 is a key regulator of the G1-to-S transition in the cell division cycle . There is no published data showing cellular inhibition of cdk4 by this compound . Some evidence suggests that this compound may act on another target that regulates the S phase of the cell cycle . This effect may be due to this compound-induced inhibition of the lysine methyltransferase SETD8 .

Mode of Action

This compound inhibits the enzyme KMT5A/SETD8/Pr-SET7 and suppresses H4JK20 monomethylation in vitro . It is weakly active against CDK4 . The compound induces S-phase accumulation in HEK-293 cells , suggesting that it may interfere with the normal progression of the cell cycle.

Biochemical Pathways

This compound’s action on CDK4 and SETD8 can affect multiple biochemical pathways. CDK4, in complex with Cyclin D, phosphorylates the retinoblastoma protein (Rb), driving cell-cycle progression . Inhibition of CDK4 can therefore disrupt this process. Additionally, this compound’s inhibition of SETD8 can impact the methylation status of histone H4 at lysine 20 (H4K20), a modification associated with DNA replication and repair .

Pharmacokinetics

It is known that this compound is a selective inhibitor for cdk4 with an ic50 value of 60 μM .

Result of Action

This compound’s action results in the accumulation of cells in the S phase of the cell cycle . This can lead to a halt in cell proliferation, making this compound potentially useful in the treatment of diseases characterized by abnormal cell growth, such as cancer . This compound is cytotoxic towards a number of human cancer cell lines .

Safety and Hazards

When handling Ryuvidine, it is recommended to wear safety goggles with side-shields, protective gloves, and impervious clothing . It is also advised to use a suitable respirator . This compound should be kept away from drains, water courses, or the soil .

Future Directions

Ryuvidine has been suggested as a potential lead compound for KDM5 targeted therapeutics . Its effects on cells indicate that it may be a useful lead chemical for the generation of a new class of KDM5 inhibitors .

Biochemical Analysis

Biochemical Properties

Ryuvidine plays a significant role in biochemical reactions by inhibiting specific enzymes and proteins. It inhibits Cdk4 with an IC50 value of 6 μM, which means it requires this concentration to inhibit 50% of the enzyme’s activity . Additionally, this compound inhibits SETD8, a lysine methyltransferase, with an IC50 value of 500 nM . This inhibition suppresses the monomethylation of histone H4 at lysine 20 (H4K20), a crucial modification for DNA damage response and cell cycle regulation . This compound’s interaction with these enzymes highlights its potential as a therapeutic agent in cancer treatment by disrupting cell cycle progression and inducing DNA damage responses .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It induces S-phase accumulation in HEK-293 cells, indicating a blockade in DNA synthesis . This compound is cytotoxic towards several human cancer cell lines, including A549, Col1, HL-60, and HepG2, with IC50 values ranging from 0.30 to 1.21 μg/ml . This compound’s ability to induce DNA damage response is linked to its inhibition of MCM2 phosphorylation, a key target of CDC7 kinase involved in DNA replication . This inhibition leads to a sudden blockade of DNA synthesis and activation of the ATM-dependent checkpoint response .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules and subsequent inhibition of enzyme activity. This compound binds to the ATP-binding site of Cdk4, preventing its interaction with cyclin D1 and subsequent phosphorylation of retinoblastoma protein (Rb) . This inhibition halts the progression of the cell cycle from G1 to S phase, thereby preventing cell proliferation . Additionally, this compound inhibits SETD8, leading to reduced monomethylation of H4K20 and disruption of chromatin structure . This disruption activates the DNA damage response pathway, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable when stored at -20°C and protected from light . Over several hours of treatment, this compound suppresses the expression of cell division cycle 7-related kinase (Cdc7), resulting in an ATM-dependent DNA damage response . Long-term exposure to this compound in vitro has shown sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These temporal effects highlight the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without significant toxicity . At higher doses, it may induce adverse effects such as weight loss and organ toxicity . The threshold effects observed in these studies suggest that careful dosage optimization is crucial for maximizing therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as Cdk4 and SETD8 . By inhibiting these enzymes, this compound affects the phosphorylation status of key proteins involved in cell cycle regulation and DNA damage response . This inhibition alters metabolic flux and metabolite levels, contributing to its cytotoxic effects on cancer cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and interactions with specific transporters . Its cell-permeable nature allows it to effectively reach intracellular targets such as Cdk4 and SETD8 . Once inside the cell, this compound accumulates in the nucleus, where it exerts its inhibitory effects on chromatin-modifying enzymes and cell cycle regulators .

Subcellular Localization

This compound’s subcellular localization is primarily in the nucleus, where it interacts with chromatin and nuclear proteins . The compound’s ability to inhibit SETD8 and reduce H4K20 monomethylation suggests that it targets specific chromatin regions involved in DNA damage response and cell cycle regulation . This localization is crucial for its activity and function, as it allows this compound to directly modulate key nuclear processes.

properties

IUPAC Name

2-methyl-5-(4-methylanilino)-1,3-benzothiazole-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-8-3-5-10(6-4-8)17-11-7-12(18)15-13(14(11)19)16-9(2)20-15/h3-7,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPLHASLIOXVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=O)C3=C(C2=O)N=C(S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ryuvidine
Reactant of Route 2
Reactant of Route 2
Ryuvidine
Reactant of Route 3
Ryuvidine
Reactant of Route 4
Reactant of Route 4
Ryuvidine
Reactant of Route 5
Ryuvidine
Reactant of Route 6
Ryuvidine

Q & A

Q1: What are the known biological targets of Ryuvidine and how does its interaction with these targets affect cellular processes?

A1: this compound has been identified as an inhibitor of multiple proteins involved in cell cycle regulation and epigenetic modifications.

  • CDK4: this compound acts as a cyclin-dependent kinase 4 (CDK4) inhibitor. [] CDK4 is a key regulator of the cell cycle, and its inhibition by this compound leads to cell cycle arrest and ultimately impacts cell proliferation. [] This mechanism is particularly relevant in the context of cancer, where uncontrolled cell growth is a hallmark.
  • SETD8: this compound has been shown to potently inhibit SET domain containing 8 (SETD8/SET8/Pr-SET7/KMT5A), a protein lysine methyltransferase. [] SETD8 is responsible for the monomethylation of lysine 20 of histone H4 (H4K20me1), a crucial epigenetic mark implicated in DNA replication, DNA damage response, and cell cycle progression. [] By inhibiting SETD8, this compound disrupts these fundamental processes, leading to cell cycle arrest and potentially impacting cell survival.
  • KDM5A: Research has also identified this compound as an inhibitor of lysine demethylase 5A (KDM5A). [] While the specific implications of this interaction are not fully elucidated in the provided research, KDM5A plays a role in gene expression regulation by removing methyl groups from histones. Therefore, this compound's inhibition of KDM5A might influence gene expression patterns and downstream cellular functions.
  • UHRF1: Interestingly, this compound has been shown to stabilize ubiquitin-like with PHD and RING finger domains 1 (UHRF1), a protein involved in maintaining DNA methylation patterns. [, ] This stabilizing effect on UHRF1 leads to the suppression of pro-inflammatory gene expression, which has implications for inflammatory diseases like rheumatoid arthritis. [, ]

Q2: How does this compound's activity vary depending on the HPV status of head and neck squamous cell carcinoma (HNSCC) cells?

A2: Research indicates that this compound exhibits preferential potency against human papillomavirus (HPV)-negative HNSCC cell lines. [] This suggests that this compound's mechanism of action, potentially through its effects on cell cycle regulation or epigenetic modifications, might be more effective in HPV-negative HNSCC. Further research is needed to fully understand the factors driving this differential sensitivity.

Q3: Can this compound's effects on eryptosis be elaborated upon?

A3: Eryptosis, the programmed cell death of erythrocytes (red blood cells), shares similarities with apoptosis in nucleated cells. This compound has been found to suppress eryptosis triggered by both cell shrinkage and oxidative stress. [] The study demonstrated that this compound mitigates the characteristic features of eryptosis, such as cell shrinkage, phosphatidylserine exposure, and calcium influx. [] This suggests a potential role for this compound in modulating erythrocyte survival under stress conditions.

Q4: What is known about the potential of this compound as a therapeutic agent for rheumatoid arthritis?

A4: Studies suggest that this compound could hold therapeutic potential for rheumatoid arthritis. [, ] this compound's ability to stabilize UHRF1 in synovial fibroblasts, the cells involved in joint inflammation, leads to the suppression of pro-inflammatory cytokine production. [, ] In animal models of rheumatoid arthritis, administration of this compound was found to ameliorate disease pathogenesis, suggesting its potential as a disease-modifying agent. [, ] Further research is warranted to explore its efficacy and safety in clinical settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.